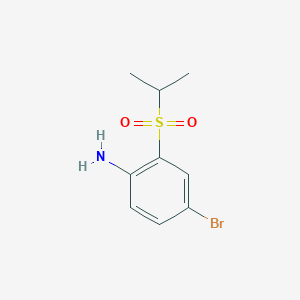

4-Bromo-2-(propane-2-sulfonyl)aniline

Descripción general

Descripción

“4-Bromo-2-(propane-2-sulfonyl)aniline” is a chemical compound with the CAS Number: 1541019-02-6 . It has a molecular weight of 278.17 and is stored at a temperature of 28 C . The compound is used in scientific research and finds applications in organic synthesis, drug discovery, and material science due to its unique properties and reactivity.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general method for the synthesis of similar compounds involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C9H12BrNO2S/c1-6(2)14(12,13)9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 278.17 . It is stored at a temperature of 28 C .

Aplicaciones Científicas De Investigación

Intercalation and Conductivity Enhancement

- Intercalation in V2O5 Xerogel : 4-Bromo-2-(propane-2-sulfonyl)aniline, when used in the formation of poly(N-propane sulfonic acid aniline) (PSPAN), shows significant properties in intercalation with V2O5 xerogel. This results in the formation of nanocomposites with increased interlayer spacing and enhanced electrical conductivity, making it useful in applications like battery cathodes (Zhao, Wang, Li, & Li, 2007).

Polymerization and Material Properties

- Oxidative Copolymerization : The compound has been studied in the context of the oxidative copolymerization of aniline with o-alkoxysulfonated anilines. This process produces water-soluble and self-doped polyaniline derivatives, which have implications in the development of new materials with specific electronic and solubility properties (Prévost, Petit, & Pla, 1999).

Electrochemical Studies

- Polymerization in LDH Interlamellar Space : Aniline sulfonic acid derivatives, including variants similar to this compound, have been studied for their incorporation into layered double hydroxides (LDH). These studies, involving electrochemical and ESR spectroscopy, explore the potential of these compounds in advanced materials science (Moujahid, Dubois, Besse, & Leroux, 2005).

Spectroscopic Analysis

- Quantum Mechanical and Spectroscopic Study : Research has been conducted on the Fourier transform infrared (FT-IR) and FT-Raman spectra of compounds structurally similar to this compound, providing insights into their electronic properties and stability, which are crucial in materials chemistry (Muthu & Maheswari, 2012).

Nanocomposite Formation

- Synthesis and Characterization of Nanocomposites : The synthesis of nanocomposites using variants of this compound and V2O5 is notable. These studies focus on the thermal, electrochemical, and physical characterization of the nanocomposites, which have applications in the field of energy storage and conversion (Huguenin et al., 2000).

Chemical Reactions and Syntheses

- Multi-Coupling Reagent : Similar compounds have been utilized as multi-coupling reagents in chemical synthesis, demonstrating the versatility of this class of compounds in creating highly functionalized molecules for various applications (Auvray, Knochel, & Normant, 1985).

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-6(2)14(12,13)9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNZOORLYPNGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

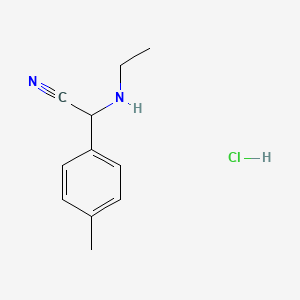

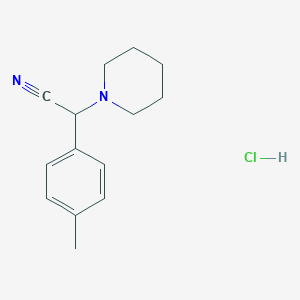

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)

![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)

![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)

![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)

![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)